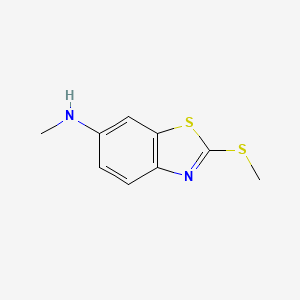
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C9H10N2S2 This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with methyl iodide and sodium hydrosulfide The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Thiols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazoles
Scientific Research Applications
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine.
Benzothiazole: A parent compound with a wide range of applications in various fields.
Methylsulfanylbenzothiazole: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
63481-52-7 |
|---|---|
Molecular Formula |
C9H10N2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N-methyl-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2S2/c1-10-6-3-4-7-8(5-6)13-9(11-7)12-2/h3-5,10H,1-2H3 |
InChI Key |
QLOUUQMPUMEBES-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C(S2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















